molecular formula C17H20BrN5O2 B5550557 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

Katalognummer B5550557
Molekulargewicht: 406.3 g/mol
InChI-Schlüssel: FBEPVIXCHWRMPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds with piperazinyl and pyrrolidinyl substitutions, involves multi-step chemical reactions. These processes typically start from basic pyrimidine rings and involve functionalization at specific positions to introduce the desired substituents. Techniques such as nucleophilic substitution, condensation, and cyclization are commonly employed. For example, the synthesis of related pyrimidine derivatives has been described, utilizing starting materials such as isothiocyanato compounds and amines under specific conditions to yield the desired pyrimidine structures (Sondhi et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is characterized by its pyrimidine core, which is functionalized with a piperazinyl group at one position and a pyrrolidinyl group at another. This structural configuration is crucial for its activity and interaction with biological targets. The presence of a bromo-furoyl moiety adds to the molecule's reactivity and potential binding capabilities.

Chemical Reactions and Properties

Compounds like 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine participate in various chemical reactions, including nucleophilic substitutions and reactions with electrophiles due to the presence of reactive sites. Their reactivity can be influenced by the electron-withdrawing or electron-donating nature of the substituents on the pyrimidine ring.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of a bromo group and a furoyl group could affect the compound's polarity, impacting its solubility in different solvents.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity (pKa), reactivity towards different chemical reagents, and stability under various conditions, are crucial for understanding the compound's behavior in biological systems or during synthesis. The basicity of the piperazinyl group, for example, can play a significant role in the compound's biological activity and interactions with targets (Sekiya et al., 1983).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a compound that can be derived from the synthesis of various heterocyclic compounds. Its synthesis involves reactions with a variety of reagents leading to the formation of pyrimidine, pyridine, and other derivatives. These compounds are tested for their antimicrobial activity, showcasing the potential of 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine derivatives in medical and pharmaceutical research. For instance, a study demonstrated the antimicrobial activity of coumarin derivatives synthesized from reactions involving 2-amino-4-(p-bromophenyl)-3-cyano(carboethoxy)-4H,5H-pyrano[3,2-c][1]benzopyran-5-ones (Al-Haiza, Mostafa, & El-kady, 2003).

Pharmacological Properties

The pharmacological exploration of derivatives related to 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine reveals their potential in various therapeutic areas. For example, pyrimidine derivatives have been evaluated for their anti-inflammatory and analgesic activities, presenting a promising avenue for the development of new medications. A study focused on the synthesis and evaluation of pyrimidine and bispyrimidine derivatives, highlighting the significant analgesic activity compared to standard drugs (Sondhi et al., 2007).

Antagonistic and Agonistic Activities

Compounds derived from 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine have shown to possess potent and selective agonistic or antagonistic activities towards various receptors. For instance, piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, related structurally to the target compound, were found to be potent and selective adenosine A2a receptor antagonists, with implications for the treatment of Parkinson's disease (Vu et al., 2004).

Inhibition of Platelet Aggregation

In the realm of cardiovascular research, derivatives of 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, specifically piperazinyl-glutamate-pyrimidines, have been identified as highly potent P2Y12 antagonists. These compounds are instrumental in inhibiting platelet aggregation, a crucial factor in the prevention of thrombotic events. This research avenue demonstrates the compound's potential in developing new therapeutic agents for cardiovascular diseases (Parlow et al., 2009).

Wirkmechanismus

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Eigenschaften

IUPAC Name

(5-bromofuran-2-yl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O2/c18-14-4-3-13(25-14)16(24)22-11-9-21(10-12-22)15-5-6-19-17(20-15)23-7-1-2-8-23/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEPVIXCHWRMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.